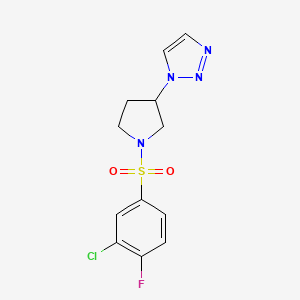![molecular formula C16H17NO4S B2495069 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1421499-20-8](/img/structure/B2495069.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that often exhibit significant biological activity, thanks to the presence of functional groups like acetamide, thiophene, and benzo[d][1,3]dioxole. These groups contribute to the molecule's potential reactivity and interaction with biological systems, although the focus here excludes drug use and dosage information.
Synthesis Analysis
The synthesis of complex organic compounds involving benzo[d][1,3]dioxol and thiophene units typically requires multi-step reactions. These can include condensation, silylation, and carbodiimide condensation reactions, as seen in related compounds (Lazareva et al., 2017) and (Yu et al., 2014). These methods provide a framework for constructing the complex scaffold of the target molecule.
Molecular Structure Analysis
Molecular structure determination often involves NMR, IR spectroscopy, and X-ray crystallography. These techniques help elucidate the arrangement of atoms within a molecule and can provide insights into the presence of specific functional groups and their configurations (Nikonov et al., 2016). The molecular structure is crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Compounds like the one may participate in various chemical reactions, including hydrolysis and reactions with alcohols, leading to the formation of new compounds. The specific functional groups present in the molecule dictate its reactivity patterns, as demonstrated in studies involving similar molecular frameworks (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on this compound may not be readily available, analogs with similar structural features exhibit distinct physical behaviors based on their molecular composition and structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's potential applications and interactions. The presence of functional groups like acetamide and thiophenyl can hint at possible reactivity patterns, such as nucleophilic substitution reactions or participation in hydrogen bonding (Nikonov et al., 2016).
Wissenschaftliche Forschungsanwendungen
Silylation and Heterocyclic Compound Formation
- Silylation of N-(2-hydroxyphenyl)acetamide : This study explores the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These compounds demonstrate interesting equilibrium properties and are subject to hydrolysis to form silanols, indicating potential applications in chemical synthesis and material science (Lazareva et al., 2017).
Antitumor Activity
- Antitumor Activity of Benzothiazole Derivatives : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings evaluated their antitumor activity in vitro against various human tumor cell lines. This research suggests potential applications in the development of new anticancer drugs (Yurttaş et al., 2015).
Anticonvulsant Evaluation
- Anticonvulsant Evaluation of Indoline Derivatives : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for anticonvulsant activities. The findings of this study could inform the development of new medications for treating seizure disorders (Nath et al., 2021).
Antioxidant and Anti-inflammatory Compounds
- Novel Thiazolidin Acetamides as Antioxidant/Anti-inflammatory : Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed these compounds have promising antioxidant and anti-inflammatory activities. This suggests their potential for therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-13(11-3-4-14-15(8-11)21-10-20-14)5-6-17-16(19)9-12-2-1-7-22-12/h1-4,7-8,13,18H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDLJNBZCLVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

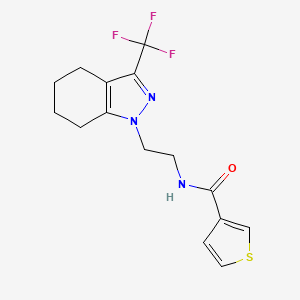
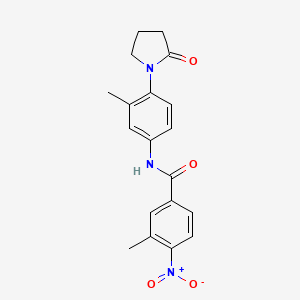
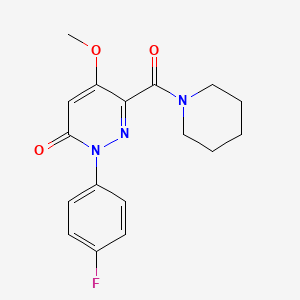
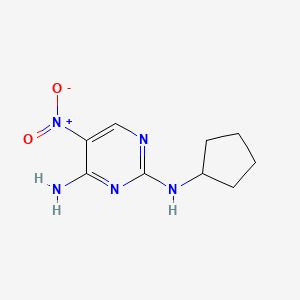
![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)
![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
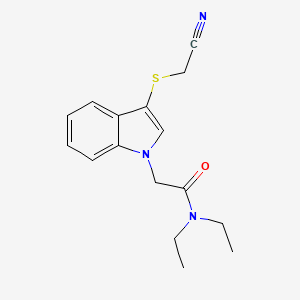
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)
